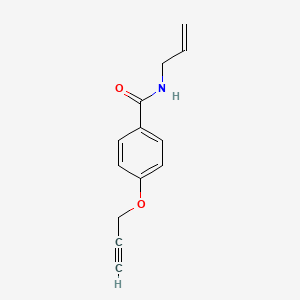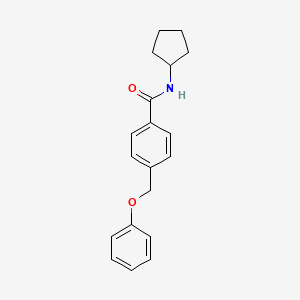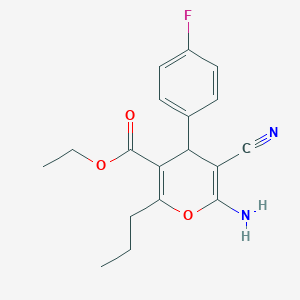![molecular formula C19H18N2O3 B5374354 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide](/img/structure/B5374354.png)
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide, also known as MNOPF, is a synthetic compound that has gained attention in the scientific community due to its potential use in medical research. MNOPF is a furamide derivative that has been synthesized through a multi-step process, and its chemical properties make it a promising candidate for further study.
作用機序
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide is believed to exert its anti-cancer and anti-Alzheimer's effects through its ability to inhibit the activity of certain enzymes. In cancer cells, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which are essential for cell growth and division. In Alzheimer's disease, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are a hallmark of the disease.
Biochemical and Physiological Effects:
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and survival of cancer cells. In Alzheimer's disease, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been shown to reduce the formation of beta-amyloid plaques, which are believed to contribute to the cognitive decline associated with the disease.
実験室実験の利点と制限
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and reduce the formation of beta-amyloid plaques. However, 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide also has several limitations, including its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide. One area of interest is the development of more efficient synthesis methods for 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide, which could improve its availability for research purposes. Another area of interest is the development of new derivatives of 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide with improved solubility and bioavailability, which could enhance its potential as a therapeutic agent. Additionally, further research is needed to elucidate the precise mechanisms by which 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide exerts its anti-cancer and anti-Alzheimer's effects, which could lead to the development of more targeted therapies for these diseases.
合成法
The synthesis of 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide involves several steps, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetylnaphthalen-1-amine. This intermediate is then reacted with 3-oxopentanoic acid to form the key intermediate, 3-(1-naphthylamino)-3-oxopropionic acid. This intermediate is then converted to 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide through a series of steps involving furfurylamine and acetic anhydride.
科学的研究の応用
3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has been studied for its potential use in medical research, particularly in the field of cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of enzymes that are involved in the formation of beta-amyloid plaques in the brain.
特性
IUPAC Name |
3-methyl-N-[3-(naphthalen-1-ylamino)-3-oxopropyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-10-12-24-18(13)19(23)20-11-9-17(22)21-16-8-4-6-14-5-2-3-7-15(14)16/h2-8,10,12H,9,11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMWPJBKKYIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5374282.png)
![3-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5374290.png)
![3-{2-[(4,4-dimethylpentyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5374298.png)

![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5374316.png)
![1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5374317.png)

![3-allyl-5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374331.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5374338.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5374342.png)

![(3aS*,6aR*)-5-[(4,6-dimethylpyrimidin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5374350.png)

![3-(2-piperidin-2-ylethyl)-5-[3-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]phenol](/img/structure/B5374370.png)